molecular formula C6H7ClN2O2S B6176867 (2-chloropyridin-3-yl)methanesulfonamide CAS No. 1249611-72-0

(2-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B6176867
CAS No.: 1249611-72-0
M. Wt: 206.6
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Description

(2-Chloropyridin-3-yl)methanesulfonamide (CAS: 16764959) is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methanesulfonamide group at the adjacent 2-position.

Properties

CAS No.

1249611-72-0

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction: Products include sulfonic acids and sulfides.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Anticancer Activity

One of the primary applications of (2-chloropyridin-3-yl)methanesulfonamide is its role as an anticancer agent. Research indicates that compounds with similar structures can inhibit receptor tyrosine kinases, which are often overexpressed in cancers. For instance, derivatives of pyridine-based sulfonamides have shown efficacy against various cancer types by targeting pathways involved in cell proliferation and survival .

Case Study:
A study demonstrated that a related sulfonamide derivative effectively inhibited the growth of colorectal cancer cells by blocking the epidermal growth factor receptor (EGFR) pathway. This highlights the potential of this compound in developing targeted cancer therapies.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit specific kinases involved in inflammatory signaling pathways, such as RIPK2, which plays a crucial role in immune responses .

Case Study:
In vitro studies revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating autoimmune diseases and inflammatory conditions.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies due to its structural similarity to biologically active molecules. Its interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity.

Example:
Research has shown that compounds similar to this compound can act as competitive inhibitors for certain kinases, aiding in the understanding of their biological roles and potential therapeutic targets .

Development of Advanced Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials, including polymers and catalysts. Its ability to form stable chemical bonds makes it a candidate for creating functional materials with specific properties.

Application Example:
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogen types, and electronic properties. Key comparisons include:

(5-Bromopyridin-2-yl)methanesulfonamide (CAS: 1564758-82-2)
  • Substituents : Bromine at the pyridine 2-position and methanesulfonamide at the 5-position.
  • Positional isomerism (2-pyridinyl vs. 3-pyridinyl substitution) alters electronic distribution, affecting reactivity and binding interactions .
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
  • Substituents : Methyl groups on the phenyl ring (ortho vs. para positions).
  • Key Findings (DFT Studies) :
    • Substituent position influences molecular conformation and vibrational modes. For example, the ortho-methyl derivative exhibits greater steric hindrance, leading to distorted sulfonamide geometries compared to the para isomer .
    • These results suggest that the 3-chloro substituent in (2-chloropyridin-3-yl)methanesulfonamide may similarly distort the pyridine ring, impacting its electronic and steric profile.
2-Chloro-3-(2-chloropyridin-3-yl)-2-methyl-1,5-diarylhaloimidazole Analogs
  • Substituents : Dual chloro groups on a fused imidazole-pyridine system.
  • Biological Activity: These analogs inhibit iNOS-mediated nitric oxide production and exhibit antibacterial effects against Staphylococcus aureus, highlighting the role of chloro substituents in modulating bioactivity .

Electronic and Crystallographic Comparisons

Electronic Effects
  • This contrasts with bromine in (5-bromopyridin-2-yl)methanesulfonamide, which has a weaker inductive effect but greater polarizability .
Crystallographic Data
  • Related N-(aryl)-methanesulfonamides (e.g., C₁₃H₉Cl₂NO) crystallize in the monoclinic P2₁/n space group with distinct unit cell parameters (a = 11.1371 Å, b = 4.85230 Å, c = 21.5198 Å). The 3-chloro substituent in the target compound may influence packing efficiency and hydrogen-bonding networks compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-chloropyridin-3-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 2-chloro-3-(chloromethyl)pyridine with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may include adjusting solvent polarity, temperature, and catalyst use to improve yield . For intermediates, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups (e.g., in pyridine derivatives) can prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyridine ring (e.g., δ ~8.3 ppm for H-6 in pyridine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 220.9984 for C₆H₆ClN₂O₂S) .
  • HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility is tested in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C) and pH conditions. Hydrolysis susceptibility at the sulfonamide group requires pH control (<6.0 or >8.0) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

  • Methodological Answer : Crystallization difficulties due to molecular flexibility or weak intermolecular interactions are addressed using slow vapor diffusion (e.g., ether into DCM) and cryocooling (100 K). SHELXL refines structures with twin-law corrections for high-Z′ crystals, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing Cl with F or CF₃) to test electronic effects .
  • Biological Assays : Evaluate inhibitory effects on inflammatory mediators (e.g., iNOS or PGE2 in LPS-treated RAW 264.7 cells) .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies are effective in studying the compound’s interaction with microbial targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., dihydropteroate synthase).
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) .
  • Resistance Profiling : Serial passage assays with Staphylococcus aureus to monitor MIC shifts .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control Experiments : Validate assay conditions (e.g., ATP levels for cytotoxicity normalization) .
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Notes for Methodological Rigor

  • Avoid commercial databases (e.g., BenchChem); prioritize peer-reviewed protocols .
  • For hygroscopic derivatives, store at 0–6°C under argon .
  • Use SHELXTL (Bruker) or Olex2 for structure solution .

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